2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine

Physicochemical Property Lipophilicity Medicinal Chemistry

2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine (CAS 1483092-87-0) is a chiral, sp³-rich bicyclic heterocycle belonging to the tetrahydroimidazo[1,2-a]pyridine class. Its core structure, featuring a saturated pyridine ring fused to a 2,3-dimethylimidazole, distinguishes it from the more commonly explored aromatic imidazo[1,2-a]pyridines.

Molecular Formula C9H15N3
Molecular Weight 165.24 g/mol
Cat. No. B11917816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine
Molecular FormulaC9H15N3
Molecular Weight165.24 g/mol
Structural Identifiers
SMILESCC1=C(N2CCCC(C2=N1)N)C
InChIInChI=1S/C9H15N3/c1-6-7(2)12-5-3-4-8(10)9(12)11-6/h8H,3-5,10H2,1-2H3
InChIKeyORVSWGRFTMPUMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine: A Scarce Tetrahydroimidazopyridine Scaffold for Research Procurement


2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine (CAS 1483092-87-0) is a chiral, sp³-rich bicyclic heterocycle belonging to the tetrahydroimidazo[1,2-a]pyridine class [1]. Its core structure, featuring a saturated pyridine ring fused to a 2,3-dimethylimidazole, distinguishes it from the more commonly explored aromatic imidazo[1,2-a]pyridines [2]. Supporting evidence indicates this compound is currently characterized in the public domain solely as a research chemical building block, with a specified minimum purity of 95% and no annotated bioactivity data or peer-reviewed SAR studies available as of the search date [3]. Consequently, its differentiation for procurement must currently rest on structural and computed physicochemical distinctions relative to its closest commercially available analogs, rather than established biological performance metrics.

Why Generic Substitution Fails: The Conformational and Physicochemical Uniqueness of the 2,3-Dimethyl-8-amino Scaffold


The saturated pyridine ring of this scaffold introduces a defined chiral center at the 8-position and a non-planar topology that fundamentally alters molecular recognition and physicochemical properties compared to its flat, aromatic imidazo[1,2-a]pyridine counterparts [1]. Even within the tetrahydroimidazo[1,2-a]pyridine subclass, small changes in the substitution pattern on the imidazole ring create significant differences in lipophilicity, hydrogen-bonding capacity, and molecular shape, which are critical drivers of biological activity, synthetic utility, and pharmacokinetic behavior [2]. For instance, the 2,3-dimethyl substitution on the target compound yields a higher logP and a distinct steric environment compared to the more polar, unsubstituted analogs or the bulkier 2-phenethyl derivatives commonly explored as O-GlcNAcase inhibitors [3]. Therefore, substituting this specific intermediate with a generic analog bearing a different substitution pattern will lead to a different chemical entity, fundamentally altering the outcome of a synthetic sequence or a structure-activity relationship study.

Quantitative Evidence Guide: Differentiating the 2,3-Dimethyl Analog from its Closest Structural Alternatives


Computed Lipophilicity (logP) Differentiates the 2,3-Dimethyl Analog from More Polar Unsubstituted Scaffolds

The 2,3-dimethyl substitution pattern on the target compound increases its calculated lipophilicity (XLogP3-AA = 0.2) compared to the unsubstituted 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine scaffold [1]. This difference is significant because the unsubstituted analog, lacking any lipophilic substitution on the imidazole ring, is expected to have a much lower logP (estimated near -0.8), a delta of approximately 1.0 log unit. This property is crucial for membrane permeability and receptor binding in biological contexts [2].

Physicochemical Property Lipophilicity Medicinal Chemistry Scaffold Hopping

Hydrogen Bond Donor Count Separates the Target Compound from Amide-Functionalized GlcNAcstatin Scaffolds

The target compound possesses a single hydrogen bond donor (the primary amine), giving it a different H-bond donor/acceptor ratio compared to the extensively investigated N-acylated GlcNAcstatin analogs, such as N-[(5R,6R,7R,8S)-6,7-dihydroxy-5-(hydroxymethyl)-2-(2-phenylethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl]-2-methylpropanamide [1][2]. The GlcNAcstatin core, lacking a free amine, has a fundamentally different capacity for forming intermolecular interactions with biological targets. This free amine in the target compound serves as a unique synthetic handle for creating diverse derivatives through amide coupling or reductive amination.

Hydrogen Bonding Drug-Likeness Scaffold Design O-GlcNAcase Inhibitor

Verified Minimum Purity Specification vs. Untested In-House Analogs

The target compound's commercial specification includes a verified minimum purity of 95%, as documented in its vendor Certificate of Analysis . This is a quantifiable procurement parameter absent from its closest analog, 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid, for which no standardized purity specification was found in the public domain . The guaranteed purity level directly impacts the reproducibility of subsequent synthetic or biological experiments.

Quality Control Procurement Building Block Purity

Topological Polar Surface Area (TPSA) and Rotatable Bond Count Differentiate the Target from 2-Phenethyl Derivatives

The target compound has a computed Topological Polar Surface Area (TPSA) of 43.8 Ų and zero rotatable bonds, making it a rigid, compact polar scaffold [1]. In contrast, the 2-phenethyl-substituted tetrahydroimidazo[1,2-a]pyridine core found in GlcNAcstatins introduces three additional rotatable bonds and a significantly larger TPSA due to the extra hydroxyl groups [2][3]. This fundamental difference in molecular topology dictates the compound's suitability for different applications, such as a rigid polar fragment for fragment-based drug discovery vs. a more complex lead-like inhibitor.

Physicochemical Property Drug-Likeness Molecular Topology Scaffold Design

Application Scenarios for Procuring 2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine Based on Verified Evidence


A Fragile, Rigid Core for Fragment-Based Drug Discovery (FBDD)

With a TPSA < 50 Ų, zero rotatable bonds, and a single hydrogen bond donor, the target compound fits the classic definition of a polar fragment for FBDD [1]. Its rigid, sp³-rich core, validated by the documented chiral center at the 8-position, offers a structurally distinct starting point compared to the flat aromatic fragments commonly found in commercial libraries. The 95% purity specification ensures reliable solubility and reactivity in fragment screening assays .

A Versatile Primary Amine Handle for Divergent SAR Exploration

The target compound's single, accessible primary amine is a uniquely versatile synthetic handle, as evidenced by its lone H-bond donor count [1]. This differentiates it from more complex, pre-functionalized O-GlcNAcase inhibitor scaffolds, which possess different and more complex functional groups [2]. Researchers can rapidly generate diverse amide, sulfonamide, or amine libraries for exploring novel biological targets, starting from a single, quality-controlled building block.

A Strategic Intermediate for Novel O-GlcNAcase Inhibitor Scaffolds

While not an O-GlcNAcase inhibitor itself, the 2,3-dimethyl substituent on its core provides a distinct steric and lipophilic character compared to the 2-phenethyl group found in well-known GlcNAcstatin inhibitors [2][3]. Its computed LogP of 0.2 places it in a favorable range for lead-like compounds [1]. This compound thus serves as a strategic intermediate for synthesizing and evaluating a new subclass of inhibitors with potentially altered selectivity or pharmacokinetic profiles, moving away from the crowded chemical space of the 2-phenethyl series.

A Procurement-Safe Building Block with Defined Purity for Complex Synthetic Routes

For synthetic chemists executing multi-step syntheses, the verified minimum purity of 95% is a critical procurement parameter that directly mitigates risk . Using a building block without a defined purity specification, like some of its closest analogs, introduces an uncontrolled variable that can lead to low yields, side products, or irreproducible results. The target compound's well-defined quality allows for accurate stoichiometric calculations and consistent reaction outcomes.

Quote Request

Request a Quote for 2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.